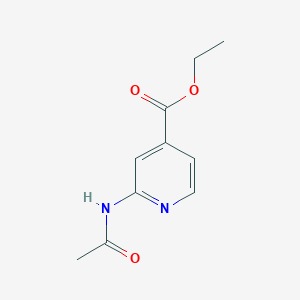
Ethyl 2-acetamidoisonicotinate
Description
Ethyl 2-acetamidoisonicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with an acetamido group at the 2-position and an esterified ethyl group at the 4-position. This structure confers unique physicochemical properties, making it valuable in pharmaceutical synthesis and agrochemical research.
Properties
CAS No. |
666861-79-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-acetamidopyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)8-4-5-11-9(6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
RLZAWYBQWWWMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)NC(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis to yield 2-acetamidoisonicotinic acid and ethanol. This reaction occurs under both acidic and basic conditions , following standard ester hydrolysis mechanisms .
Mechanism :
-
Acid-catalyzed : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. A tetrahedral intermediate forms, followed by elimination of ethanol and formation of the carboxylic acid .
-
Base-promoted : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The alkoxide is deprotonated to yield the carboxylate salt .
Reaction Conditions :
| Condition | Reagent | Temperature | Product |
|---|---|---|---|
| Acidic (H₃O⁺) | Aqueous HCl | Reflux | 2-Acetamidoisonicotinic acid |
| Basic (OH⁻) | NaOH | Room temperature | Sodium salt of 2-acetamidoisonicotinic acid |
Aminolysis of the Acetamido Group
The acetamido group (-NHCOCH₃) can undergo hydrolysis to form a primary amine (-NH₂) under acidic or basic conditions. This reaction typically requires stronger conditions than ester hydrolysis due to the stability of the amide bond .
Mechanism :
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, nucleophilic attack by water, and elimination of acetic acid.
-
Basic hydrolysis uses hydroxide to cleave the amide bond, yielding ammonia and acetate .
Reaction Conditions :
| Condition | Reagent | Temperature | Product |
|---|---|---|---|
| Acidic | 6 M HCl | 100°C (24 h) | 2-Aminoisonicotinic acid |
| Basic | NaOH | 100°C (12 h) | Sodium salt of 2-aminoisonicotinic acid |
Transesterification
The ethyl ester group can undergo transesterification with other alcohols (e.g., methanol, benzyl alcohol) to form mixed esters. This reaction typically requires catalysis by acids (e.g., H₂SO₄) or bases (e.g., NaOMe) .
Example :
Ethyl 2-acetamidoisonicotinate + Methanol (excess) → Mthis compound + Ethanol
Electrophilic Aromatic Substitution
The acetamido group directs electrophiles to the para position (relative to itself), while the ester group occupies the meta position (relative to the acetamido group). This creates a regioselective pattern for substitution reactions .
Potential Reactions :
-
Nitration : Forms nitro derivatives at the para position relative to the acetamido group.
-
Halogenation : Substitution occurs at the meta position relative to the acetamido group.
Stability and Degradation
This compound exhibits moderate stability under standard laboratory conditions but may degrade over time due to hydrolysis of the ester or amide groups. Proper storage (cool, dry conditions) is recommended to minimize degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Key Comparisons:
The trifluoromethyl group in ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate introduces electron-withdrawing effects, increasing stability against metabolic degradation .
Solubility and Stability: this compound likely exhibits moderate solubility in polar solvents due to its amide and ester groups. In contrast, the trifluoromethyl derivative (Cas 157060-87-2) shows enhanced lipophilicity, favoring membrane permeability in agrochemical formulations . Ethyl 2-aminoisonicotinate, with a free amine group, may form salts or coordinate with metal ions, broadening its utility in catalysis .
Biological Activity :
- Amide-containing analogs like this compound are often explored as protease inhibitors or kinase modulators due to their ability to mimic peptide bonds.
- The trifluoromethyl variant is prioritized in herbicide development for its resistance to environmental degradation .
Research Findings and Limitations
- Spectroscopic Data : While FTIR analysis is available for ethyl acetate derivatives (e.g., in plant extracts), direct spectral data for this compound remains unpublished, necessitating extrapolation from related compounds .

- Commercial Availability : Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is widely cataloged by suppliers like Global Chemical Supplier, whereas this compound is less commonly listed, indicating niche research interest .
Q & A
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy studies of this compound derivatives?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability, metabolism, and tissue distribution. Use knockout animal models or siRNA to isolate target pathways. Perform dose-ranging studies to identify therapeutic windows. Cross-reference with transcriptomic or proteomic datasets to contextualize mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



